N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a phenoxy methyl group substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as dibenzylamine, under suitable conditions.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group is attached via a nucleophilic substitution reaction, where the furan derivative reacts with 4-chloro-3-methylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Amines.
Substitution: Various substituted phenoxy methyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The phenoxy methyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibenzyl-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide: Similar structure but lacks the methyl group on the phenoxy ring.
N,N-dibenzyl-5-[(4-methylphenoxy)methyl]furan-2-carboxamide: Similar structure but lacks the chlorine atom on the phenoxy ring.
N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]thiophene-2-carboxamide: Similar structure but has a thiophene ring instead of a furan ring.
Uniqueness
The presence of both chlorine and methyl groups on the phenoxy ring, along with the furan ring and carboxamide group, makes N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C27H24ClNO3 |
---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
N,N-dibenzyl-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H24ClNO3/c1-20-16-23(12-14-25(20)28)31-19-24-13-15-26(32-24)27(30)29(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-16H,17-19H2,1H3 |
InChI-Schlüssel |
WRSFNQQPSCGFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.